molecular formula C11H13BrN2 B13545679 3-(3-Bromopropyl)-1-methyl-1h-indazole

3-(3-Bromopropyl)-1-methyl-1h-indazole

Cat. No.: B13545679
M. Wt: 253.14 g/mol
InChI Key: PAFUNXBRLUPNLJ-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a bromopropyl group attached to the nitrogen atom of the indazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkylation of 1-Methyl-1H-indazole

      Starting Material: 1-Methyl-1H-indazole

      Reagent: 1,3-Dibromopropane

      Catalyst: Potassium carbonate (K₂CO₃)

      Solvent: Dimethylformamide (DMF)

      Conditions: The reaction mixture is heated to 80-100°C for several hours. The product is then purified by recrystallization or column chromatography.

  • Nucleophilic Substitution

      Starting Material: 3-Bromo-1-methyl-1H-indazole

      Reagent: Propylamine

      Catalyst: Sodium hydride (NaH)

      Solvent: Tetrahydrofuran (THF)

      Conditions: The reaction is carried out at room temperature under an inert atmosphere. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.

      Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).

      Reduction: Reduction of the bromopropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines, thiols, alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride, sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 3-(3-Aminopropyl)-1-methyl-1H-indazole, 3-(3-Hydroxypropyl)-1-methyl-1H-indazole, etc.

    Oxidation Products: N-oxides of 3-(3-Bromopropyl)-1-methyl-1H-indazole.

    Reduction Products: 3-(3-Propyl)-1-methyl-1H-indazole.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Ligand Design: Acts as a building block for designing ligands in coordination chemistry.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes, particularly those involving indazole derivatives.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indazole derivatives.

    Anticancer Research: Studied for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Catalysis: Serves as a precursor for catalysts in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloropropyl)-1-methyl-1H-indazole
  • 3-(3-Iodopropyl)-1-methyl-1H-indazole
  • 3-(3-Hydroxypropyl)-1-methyl-1H-indazole

Uniqueness

3-(3-Bromopropyl)-1-methyl-1H-indazole is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in synthetic chemistry. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-(3-bromopropyl)-1-methylindazole

InChI

InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3

InChI Key

PAFUNXBRLUPNLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCCBr

Origin of Product

United States

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